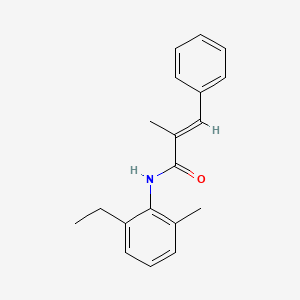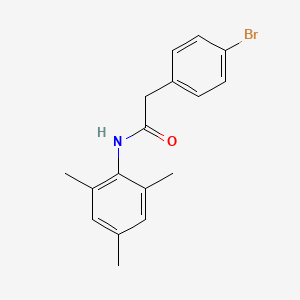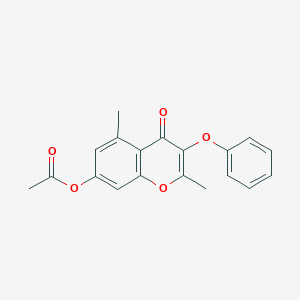![molecular formula C16H18N6O2 B5705512 N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)
N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, commonly known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been extensively studied for its role in regulating nitric oxide (NO) signaling and its potential therapeutic applications in various diseases.
Wirkmechanismus
ODQ acts as a competitive inhibitor of N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine by binding to the heme group of the enzyme, which is required for the activation of N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine by NO. ODQ blocks the ability of NO to activate N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine and stimulate the production of cGMP, which is a key mediator of NO signaling.
Biochemical and Physiological Effects:
ODQ has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, relaxation of vascular smooth muscle, and modulation of neuronal signaling. ODQ has also been studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ODQ in lab experiments is its high potency and selectivity for N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. This allows for precise modulation of NO signaling and investigation of its physiological effects. However, one limitation is that ODQ can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving ODQ. One area of interest is the development of novel N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine inhibitors with improved potency and selectivity. Another area of research is the investigation of the role of NO signaling in various disease states, including cancer, diabetes, and neurodegenerative diseases. Additionally, the potential therapeutic applications of ODQ in these diseases should be further explored.
Synthesemethoden
ODQ can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with morpholine and chloroacetyl chloride. The final step involves the reaction with 2-amino-5-nitrothiazole, which leads to the formation of ODQ.
Wissenschaftliche Forschungsanwendungen
ODQ has been widely used as a research tool in the study of NO signaling and its physiological functions. It has been shown to inhibit the activity of N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, which is a key enzyme in the NO-cGMP signaling pathway. ODQ has been used to investigate the role of NO in various biological processes, including vascular tone regulation, platelet aggregation, and neuronal signaling.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-10-3-4-11(2)12(9-10)17-15-16(22-5-7-23-8-6-22)19-14-13(18-15)20-24-21-14/h3-4,9H,5-8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSCRCGZMXFGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=NON=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)
![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)




![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)

